![molecular formula C16H24O9 B1209749 5-Epideoxyloganic acid CAS No. 86363-69-1](/img/structure/B1209749.png)
5-Epideoxyloganic acid
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Overview
Description
5-Epideoxyloganic acid is a natural product found in Nepeta cataria, Nepeta italica, and Nepeta grandiflora with data available.
Scientific Research Applications
1. Analgesic and Anti-inflammatory Properties
Research on compounds closely related to 5-epideoxyloganic acid, such as 8-epideoxyloganic acid, has demonstrated significant bioactivities. One study found that 8-epideoxyloganic acid, isolated from Lamiophlomis rotata, exhibits notable analgesic and anti-inflammatory effects. This compound was effective in inhibiting acetic acid-induced twisting and xylene-induced ear edema in mice, suggesting its potential in treating pain and inflammation (Hao, Li, Chen, & Sang, 2011).
2. Antioxidant Effects
Another study focused on 5-aminosalicylic acid, a compound structurally similar to 5-epideoxyloganic acid, evaluated its antioxidant properties. The research showed that 5-aminosalicylic acid offers protection against oxidative damage in synaptosomal membranes, indicating its potential role in neuroprotection and treatment of conditions related to oxidative stress (Kański, Lauderback, & Butterfield, 2004).
3. Enzyme Inhibition
A study on a closely related compound, 5-lipoxygenase, showed that specific inhibitors can effectively suppress the enzyme's activity. This enzyme is involved in the formation of leukotrienes, which play a role in inflammatory diseases. The research suggests that compounds like 5-epideoxyloganic acid might have potential applications in the treatment of inflammation and allergic reactions by targeting similar pathways (Wiśniewska et al., 2012).
4. Catalytic Properties
In the field of chemistry, studies have shown that certain compounds related to 5-epideoxyloganic acid can be used as catalysts. For example, research on 5-hydroxymethylfurfural demonstrated its transformation into valuable chemicals like 2,5-furandicarboxylic acid, which has applications in biopolymer production. This indicates the potential of 5-epideoxyloganic acid derivatives in catalytic processes (Yuan et al., 2019).
5. Biodegradation and Environmental Applications
Research into biodegradable materials has identified compounds related to 5-epideoxyloganic acid as potential cross-linkers in producing environmentally friendly thermosets. These materials could replace non-degradable polymers, indicating a possible application of 5-epideoxyloganic acid derivatives in sustainable material production (Ma & Webster, 2015).
properties
CAS RN |
86363-69-1 |
---|---|
Product Name |
5-Epideoxyloganic acid |
Molecular Formula |
C16H24O9 |
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(1R,4aR,7S,7aS)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C16H24O9/c1-6-2-3-7-8(14(21)22)5-23-15(10(6)7)25-16-13(20)12(19)11(18)9(4-17)24-16/h5-7,9-13,15-20H,2-4H2,1H3,(H,21,22)/t6-,7-,9+,10-,11+,12-,13+,15+,16-/m0/s1 |
InChI Key |
DSXFHNSGLYXPNG-MDIWZKTHSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]1[C@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Canonical SMILES |
CC1CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
synonyms |
1,5,9-epi-deoxyloganic acid 1,5,9-epideoxyloganic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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